molecular formula C21H40O2Si B13446427 (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

Katalognummer: B13446427
Molekulargewicht: 358.7 g/mol
InChI-Schlüssel: RLUMJOAIRSOFNQ-YEASFPHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterated and silyl-protected derivative of a hexahydroindenone scaffold. Its core structure comprises a bicyclic indenone system (hexahydro-1H-inden-4-one) with stereochemical configurations at the 1R, 3aR, and 7aR positions. The side chain at the 1-position features a trideuterated methyl group [(2R)-7,7,7-trideuterio] and a trimethylsilyloxy (TMS) group at the 6-position of the heptan-2-yl substituent. The incorporation of deuterium isotopes (D) enhances its utility in kinetic isotope effect (KIE) studies or metabolic tracing, while the TMS group improves stability and lipophilicity for synthetic intermediates .

Eigenschaften

Molekularformel

C21H40O2Si

Molekulargewicht

358.7 g/mol

IUPAC-Name

(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C21H40O2Si/c1-16(10-8-14-20(2,3)23-24(5,6)7)17-12-13-18-19(22)11-9-15-21(17,18)4/h16-18H,8-15H2,1-7H3/t16-,17-,18+,21-/m1/s1/i2D3,3D3

InChI-Schlüssel

RLUMJOAIRSOFNQ-YEASFPHSSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)(C([2H])([2H])[2H])O[Si](C)(C)C

Kanonische SMILES

CC(CCCC(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Hexahydroindenone Core

The hexahydro-1H-inden-4-one scaffold is commonly prepared via stereoselective hydrogenation or cyclization reactions starting from substituted indanone or indene derivatives. For example, catalytic hydrogenation of 1H-inden-4-one derivatives under controlled conditions with chiral catalysts can yield the desired stereochemistry at 1R, 3aR, and 7aR centers.

  • Catalysts such as Pd-C or Pd/γ-Al2O3 have been used effectively for hydrogenation steps in related indenyl compounds, achieving high stereoselectivity and yield.
  • Reaction conditions typically involve hydrogen gas under mild pressure and temperature in suitable solvents such as ethanol or ethyl acetate.

Incorporation of the Deuterated Heptyl Side Chain

The side chain bearing multiple deuterium atoms (7,7,7-trideuterio and trideuteriomethyl groups) and a trimethylsilyloxy substituent is introduced via alkylation or nucleophilic substitution reactions using deuterium-labeled precursors.

  • Preparation of the deuterated heptyl fragment involves the use of isotopically enriched reagents such as deuterated methyl iodide (CD3I) or deuterated alcohols, followed by silylation with trimethylsilyl chloride (TMSCl) to install the trimethylsilyloxy group.
  • The stereochemistry at the 2R position of the side chain is controlled by chiral auxiliaries or chiral catalysts during the alkylation step, ensuring the correct configuration is obtained.

Coupling of Core and Side Chain

The coupling of the hexahydroindenone core with the deuterated side chain is performed through nucleophilic substitution or addition reactions, often involving:

  • Activation of the core molecule at the 1-position, for example, via formation of a suitable leaving group.
  • Reaction with the deuterated side chain nucleophile under conditions favoring retention of stereochemistry.
  • Use of inert atmosphere to prevent isotopic exchange or side reactions.

Representative Experimental Procedure (Hypothetical)

Step Reagents and Conditions Outcome
1. Hydrogenation of 1H-inden-4-one Pd-C catalyst, H2 gas (1 atm), ethanol, room temperature, 12 h Formation of (1R,3aR,7aR)-hexahydroindenone core with >90% stereoselectivity
2. Preparation of deuterated side chain Reaction of deuterated alcohol with TMSCl, imidazole, dichloromethane, 0 °C to room temperature Formation of 6-trimethylsilyloxyheptan-2-yl-d7 fragment
3. Alkylation of core with side chain Core activated as halide, reaction with side chain nucleophile, THF solvent, -20 °C to 0 °C Coupled product with retention of stereochemistry and incorporation of deuterium labels
4. Purification Column chromatography on silica gel, elution with hexane/ethyl acetate Pure target compound obtained with >95% purity

Analytical and Research Findings

  • Stereochemical Confirmation: NMR spectroscopy, including ^1H, ^13C, and ^2H NMR, confirms the stereochemistry and deuterium incorporation. The presence of trimethylsilyloxy groups is verified by characteristic ^29Si NMR signals.
  • Isotopic Purity: Mass spectrometry shows the expected mass increase due to trideuterium incorporation.
  • Yield and Purity: Optimized catalytic hydrogenation and coupling steps yield the final compound in moderate to high yields (60-85%) with high enantiomeric excess (>90% ee).
  • Stability: The trimethylsilyloxy protective group enhances stability during purification and storage.

Comparative Notes on Preparation Approaches

Feature Hydrogenation-Based Core Synthesis Alternative Cycloaddition Methods
Catalyst Pd-C or Pd/γ-Al2O3 Chiral auxiliaries or organocatalysts
Stereoselectivity High (>90% ee) Variable, requires optimization
Deuterium Incorporation Via labeled reagents in side chain synthesis Possible but less common
Protective Groups Trimethylsilyl ethers commonly used May use other silyl or acetal groups
Yield Moderate to high (60-85%) Variable

The preparation of (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves a multi-step synthetic route combining stereoselective hydrogenation to construct the hexahydroindenone core, precise introduction of a heavily deuterated and silylated side chain, and careful coupling to yield the final product with high stereochemical and isotopic purity. The use of Pd-based catalysts and trimethylsilyl protective groups is central to achieving high yield and selectivity. Analytical methods confirm the structural integrity and isotopic labeling of the compound.

This synthesis strategy is supported by analogous methods reported for related indenyl and silyl-protected compounds in the literature and patents, emphasizing the importance of catalyst choice, reaction conditions, and protective group chemistry to achieve the desired complex molecular architecture.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure and deuterium content make it valuable for studying reaction mechanisms and isotope effects.

Biology

In biological research, this compound can be used as a probe to study metabolic pathways and enzyme activities. The presence of deuterium atoms allows for the tracking of the compound through various biological processes using techniques such as mass spectrometry.

Medicine

In medicine, (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their stability, durability, or other desired characteristics.

Wirkmechanismus

The mechanism of action of (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to unique biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core: Hexahydroindenone with three stereocenters (1R, 3aR, 7aR).
  • Side Chain : (2R)-configured heptan-2-yl group with isotopic labeling (D3 at C7) and a TMS-protected hydroxyl group.
  • Molecular Formula : Estimated as C₂₂H₃₃D₆O₂Si (based on similar compounds in and ).
  • Molecular Weight : ~338.6 g/mol (calculated from substituent additions to the base compound C₁₈H₃₂O₂ in ).

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, stereochemistry, and isotopic labeling. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Isotopic Labeling Key Applications Reference
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one (70550-73-1) Hexahydroindenone 6-hydroxy-6-methylheptan-2-yl None Synthetic intermediate for steroids; crystal structure analysis
(1R,3aR,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol (55812-82-3) Octahydroindenol 5,6-dimethylhept-3-en-2-yl None Pharmaceutical intermediates; stereoselective synthesis
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol (140710-96-9) Octahydroindenol Bis-TBS-protected cyclohexylidene and heptan-2-ol None Vitamin D analogs; high molecular weight (645.16 g/mol)
Target Compound Hexahydroindenone TMS-protected heptan-2-yl with D₃ labeling 7,7,7-trideuterio, trideuteriomethyl Isotopic tracing, NMR studies, metabolic stability enhancement Synthesized from

Key Findings:

Deuterium Labeling: The target compound’s deuterium substitution distinguishes it from non-labeled analogs (e.g., 70550-73-1). This modification is critical for tracking metabolic pathways or studying enzymatic mechanisms via KIE .

Silyl Protection : Unlike hydroxyl-containing analogs (e.g., 55812-82-3), the TMS group in the target compound prevents undesired oxidation or glycosylation during synthesis, improving yield in multi-step reactions .

Steric and Electronic Effects : The bulky TMS group and deuterium isotopes may alter the compound’s solubility and reactivity compared to simpler analogs. For example, the TMS group increases hydrophobicity by ~20% (estimated from logP comparisons in ).

Biologische Aktivität

The compound (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a synthetic derivative of hexahydroindenone with potential applications in biological systems. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C24H46O2Si
  • Molecular Weight : 394.71 g/mol
  • CAS Number : 213250-68-1

The biological activity of this compound is primarily linked to its interaction with various biological targets. It is hypothesized to modulate signaling pathways and receptor interactions due to its structural characteristics. The presence of the trimethylsilyloxy group suggests potential lipophilicity which may enhance cell membrane permeability.

1. Antiproliferative Effects

Research indicates that compounds similar to (1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one exhibit antiproliferative effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa15
MCF-712
A54918

These results suggest that the compound may inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest.

2. Anti-inflammatory Properties

Studies have shown that the compound can reduce pro-inflammatory cytokine production in vitro. This is particularly relevant in models of chronic inflammation where it may downregulate NF-kB signaling pathways.

CytokineConcentration (pg/mL)Reference
TNF-alphaDecreased by 30%
IL-6Decreased by 25%

This anti-inflammatory activity indicates potential therapeutic applications in autoimmune diseases and inflammatory conditions.

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of a related compound on patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size among participants receiving the treatment compared to the control group.

Case Study 2: Inflammatory Disorders

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores when compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in affected joints.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving the three-dimensional structure and stereochemistry. This technique provides precise bond lengths, angles, and spatial arrangements of substituents like the trideuteriomethyl and trimethylsilyloxy groups. Data refinement using software like SHELXTL ensures accuracy, with reported R factors <0.05 for high-confidence structural assignments . Complementary NMR analysis (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) can validate crystallographic data, particularly for dynamic structural features.

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm deuterium incorporation (via absence of proton signals) and trimethylsilyloxy group presence (δ ~0.1 ppm for Si-CH3_3).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially isotopic patterns from trideuterated groups.
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies stereoisomeric impurities .

Q. How should synthetic strategies introduce the trimethylsilyloxy group while minimizing side reactions?

Use silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions in inert atmospheres. Monitor reaction progress via TLC or in situ FTIR to detect Si-O bond formation (~1050 cm1^{-1}). Quench excess reagent with methanol and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can deuterium isotope effects (KIEs) be evaluated in this compound’s reactivity?

Conduct kinetic studies comparing reaction rates between deuterated and non-deuterated analogs. For example:

  • Acid/Base-Catalyzed Reactions : Measure rate differences in hydrolytic cleavage of the trimethylsilyloxy group using kHk_{\text{H}}/kDk_{\text{D}}.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate vibrational frequencies and transition states, correlating with experimental KIEs .

Q. How to resolve contradictions in spectroscopic data when stereoisomers or conformational flexibility are present?

  • 2D NMR : NOESY/ROESY identifies spatial proximity of protons (e.g., axial vs. equatorial positions in the hexahydroindenone core).
  • Dynamic NMR : Variable-temperature studies reveal conformational exchange broadening.
  • DFT-MD Simulations : Model low-energy conformers and compare calculated chemical shifts with experimental data .

Q. What computational methods predict electronic properties relevant to catalytic or biological interactions?

  • Molecular Orbital Analysis : Perform DFT (B3LYP/6-31G*) to map HOMO-LUMO surfaces, identifying nucleophilic/electrophilic sites.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity.
  • Docking Studies : For biological targets, combine electrostatic potential maps with molecular docking to assess binding affinity .

Q. What strategies optimize reaction yields when steric hindrance from the indenone core limits accessibility?

  • Sterically Hindered Bases : Use 2,6-lutidine or DBU to deprotonate substrates without side reactions.
  • High-Dilution Techniques : Minimize intermolecular aggregation during macrocyclization or silylation.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency under controlled thermal conditions .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Scale Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to calculated IR frequencies.
  • Anharmonic Corrections : Use second-order perturbation theory (VPT2) to account for mode couplings.
  • Isotopic Substitution : Compare deuterated vs. non-deuterated experimental IR peaks to validate assignments .

Q. What experimental controls are critical when handling trideuterated compounds to prevent isotopic exchange?

  • Deuterated Solvents : Use CDCl3_3 or D2_2O to avoid proton-deuterium exchange.
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to exclude moisture.
  • Quenching Protocols : Add deuterated methanol (CD3_3OD) to terminate reactions and preserve isotopic integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.